![molecular formula C8H6BrClO2 B3043304 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone CAS No. 84320-78-5](/img/structure/B3043304.png)
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that is used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of certain genes involved in cancer progression such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Advantages and Limitations for Lab Experiments
One advantage of using 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone in lab experiments is its relatively low toxicity compared to other anticancer drugs. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone. One direction is to investigate its potential as a treatment for other diseases such as arthritis and diabetes. Another direction is to investigate its potential as a drug delivery system for other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Scientific Research Applications
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone has been used in scientific research for various purposes. It has been shown to have anticancer properties and has been used in studies to investigate its potential as a cancer drug. It has also been used in studies to investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZZDSMMCIMQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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